molecular formula C9H16ClN3O2 B1378835 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461713-98-3

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride

Cat. No.: B1378835
CAS No.: 1461713-98-3
M. Wt: 233.69 g/mol
InChI Key: OUKNMFPUPXSYEC-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle represents one of the most significant achievements in heterocyclic chemistry, with its discovery tracing back to the pioneering work of Tiemann and Krüger in 1884. Initially classified as azoxime or furo[ab1]diazole, this five-membered heterocyclic ring system remained relatively unexplored for nearly eight decades after its initial synthesis. The heterocycle finally captured the attention of the scientific community in the early 1940s when systematic studies of its photochemical rearrangement properties began to emerge.

The transformation of 1,2,4-oxadiazole from a chemical curiosity to a pharmaceutically relevant scaffold began in earnest during the 1960s with the introduction of Oxolamine, the first commercial drug containing the 1,2,4-oxadiazole ring system. This breakthrough marked the beginning of intensive research into the biological applications of 1,2,4-oxadiazole derivatives, which has continued to accelerate dramatically over the past fifteen years. The heterocycle demonstrates remarkable bioisosteric equivalence with ester and amide moieties, primarily due to its ability to form specific interactions such as hydrogen bonding while maintaining enhanced stability against hydrolysis.

Modern synthetic approaches to 1,2,4-oxadiazole derivatives have evolved significantly from the original Tiemann-Krüger methodology. Contemporary methods predominantly rely on amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide. The development of electrochemical synthesis methods has provided additional pathways, featuring simple operation, mild conditions, and broad substrate scope through anodic oxidation and subsequent 1,5-Hydrogen Atom Transfer followed by intramolecular cyclization.

The biological significance of 1,2,4-oxadiazole derivatives has expanded exponentially, encompassing anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer activities. These compounds have demonstrated inhibitory potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase, while also showing affinity to various receptor systems.

Significance of Morpholine-Substituted 1,2,4-Oxadiazoles

The incorporation of morpholine substituents into 1,2,4-oxadiazole frameworks represents a strategic approach to pharmaceutical design that leverages the complementary properties of both heterocyclic systems. Morpholine, characterized by its six-membered ring containing both nitrogen and oxygen atoms, has emerged as one of the most valuable scaffolds for central nervous system drug development. The morpholine ring exhibits a well-balanced lipophilic-hydrophilic profile, reduced pKa value, and chairlike flexible conformation that collectively contribute to enhanced drug-like properties.

The unique structural features of morpholine provide multiple advantages in drug design applications. The presence of a weak basic nitrogen atom positioned opposite to the oxygen atom creates a pKa value similar to blood pH, thereby enhancing solubility and brain permeability. Additionally, the oxygen atom can form hydrogen bonds while the relatively electron-deficient ring establishes hydrophobic interactions, providing versatile binding capabilities. The flexible conformation resulting from equilibrium between chairlike and skew-boat topologies enables optimal spatial arrangement of molecular appendages.

Research investigations into oxadiazole-morpholine derivatives have demonstrated significant biological potential across multiple therapeutic areas. A comprehensive study of -oxadiazole derivatives possessing morpholine substituents revealed substantial antitumor activity in Dalton's Lymphoma Ascites tumor cells. Among the investigated compounds, specific derivatives demonstrated extensive cytotoxicity in vitro with concentrations around 8.5 micromolar and achieved 85% reduction in tumor volume in vivo studies. The antiproliferative mechanism was attributed to repression of tumor vasculature, as evidenced by inhibition of Microvessel Density and tumoral neovasculature.

Anti-inflammatory properties of morpholine-oxadiazole conjugates have been extensively documented through molecular docking studies and experimental validation. Research has demonstrated that morpholine and oxadiazole rings linked to heterocyclic nuclei play crucial roles in binding with cyclooxygenase-2, with specific compounds exhibiting inhibitory concentrations in the 8.00 to 13.7 micromolar range. These findings underscore the therapeutic potential of morpholine-substituted oxadiazole derivatives in inflammatory disease management.

Discovery and Classification of 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride

The specific compound this compound represents a sophisticated molecular design that integrates the pharmacologically relevant features of both 1,2,4-oxadiazole and morpholine systems. The compound exists as a hydrochloride salt, which enhances its water solubility and stability characteristics compared to the free base form. The molecular structure features a propan-2-yl (isopropyl) substituent at the 5-position of the 1,2,4-oxadiazole ring, which is connected to a morpholine ring at the 3-position.

Structural analysis reveals that the compound possesses the molecular formula C₉H₁₅N₃O₂ with a Simplified Molecular Input Line Entry System notation of CC(C)C1=NC(=NO1)C2COCCN2. The International Chemical Identifier representation provides detailed stereochemical information: InChI=1S/C9H15N3O2/c1-6(2)9-11-8(12-14-9)7-5-13-4-3-10-7/h6-7,10H,3-5H2,1-2H3. These structural descriptors confirm the precise connectivity and three-dimensional arrangement of atoms within the molecule.

The classification of this compound within chemical databases indicates its recognition as a legitimate research chemical with documented structural properties. PubChem database entries provide comprehensive physicochemical data, including molecular weight calculations and predictive collision cross-section values for various adduct forms. The compound exhibits predicted collision cross-section values ranging from 136.5 to 159.4 Ų depending on the specific ionization adduct, with the protonated molecular ion [M+H]⁺ showing a value of 145.0 Ų.

Synthetic accessibility and structural modifications of this compound class have been demonstrated through various research investigations. The presence of both oxadiazole and morpholine rings contributes to diverse biological activities and chemical reactivity patterns. Alternative synthetic approaches for related morpholine-oxadiazole derivatives include microwave-assisted reactions that enhance efficiency and yield compared to conventional heating methods. These synthetic methodologies provide practical pathways for structural modifications and analog development.

The compound's positioning within the broader landscape of morpholine-oxadiazole derivatives highlights its potential significance in pharmaceutical research. Comparative analysis with structurally related compounds reveals distinct biological properties attributable to the electronic characteristics imparted by the oxadiazole moiety. The isopropyl substitution pattern may contribute to enhanced stability and specificity compared to alternative alkyl substituents, potentially leading to improved therapeutic efficacy in specific applications.

Properties

IUPAC Name

3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-13-4-3-10-7;/h6-7,10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKNMFPUPXSYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-98-3
Record name Morpholine, 3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461713-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Core Quinolinone Derivative

Starting Material Preparation:

The synthesis begins with quinolin-2-one or its derivatives, which serve as ambident nucleophiles capable of reacting at either nitrogen or oxygen sites. The initial step involves the selective formation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives through Michael addition reactions with activated olefins such as methyl acrylate, acrylonitrile, or acrylic acid derivatives.

Reaction Conditions:

  • Reagents: Potassium carbonate (K₂CO₃) as base
  • Solvent: Acetonitrile
  • Temperature: Approximately 100 °C
  • Duration: 10 hours

This method yields compounds like methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with yields ranging from 81% to 88%. The reaction proceeds via nucleophilic attack of the quinolinone's nitrogen on the electrophilic double bond of the activated olefin, favoring N-substitution due to the higher nucleophilicity of nitrogen compared to oxygen under these conditions.

Conversion to Acid, Hydrazide, and Derivatives

Hydrolysis to Carboxylic Acid:

The ester intermediates are hydrolyzed using sodium hydroxide (NaOH) in ethanol, producing the corresponding carboxylic acids with high yields (~91%). This step is crucial for subsequent coupling reactions.

Hydrazide Formation:

Reaction of the acid with hydrazine hydrate in ethanol at elevated temperatures (~100 °C) yields hydrazides in approximately 85% yield. Hydrazides serve as key intermediates for heterocyclic modifications, such as oxadiazole ring formation.

Further Derivatization:

  • Reaction of esters with hydroxylamine hydrochloride in the presence of potassium hydroxide produces N-hydroxy derivatives (e.g., N-hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide).
  • Hydrazides react with reagents like triethyl orthoformate or carbon disulfide to form oxadiazoles and thiosemicarbazides, respectively, with yields between 74% and 84%.

Formation of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides

Coupling Strategies:

Two main coupling methods are employed:

  • Dicyclohexyl carbodiimide (DCC) coupling: Reacting the acid or hydrazide with various amines (e.g., morpholine, piperidine, benzylamine) in the presence of DCC and N-hydroxysuccinimide (NHS) at room temperature results in N-alkylated amides with yields of 49–70%. This method is favored for its mild conditions and high efficiency.

  • Azide coupling: Using sodium azide or related reagents, the formation of azide intermediates allows subsequent reduction to amines or direct amidation, often resulting in higher yields (63–81%) at lower temperatures.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or ethanol
  • Temperature: Room temperature to reflux
  • Catalysts/Reagents: DCC, NHS, or azide reagents

Final Compound Formation and Purification

The key step involves the reaction of the intermediates with morpholine hydrochloride under controlled conditions to form the target hydrochloride salt. This step often involves:

  • Dissolving the amide or related intermediate in an appropriate solvent (e.g., ethanol or acetonitrile).
  • Adding a stoichiometric amount of hydrochloric acid or using hydrochloride salt forms directly during the coupling process.
  • Purification via recrystallization or chromatography to obtain high-purity 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride .

Data Table Summarizing Key Preparation Steps

Step Reagents Conditions Yield (%) Notes
1. Michael addition Potassium carbonate, methyl acrylate 100 °C, 10 h 81–88 Formation of quinolinone derivatives
2. Hydrolysis NaOH, ethanol Reflux 91 Conversion to carboxylic acids
3. Hydrazide formation Hydrazine hydrate 100 °C, ethanol 85 Key heterocyclic intermediate
4. Oxadiazole synthesis Triethyl orthoformate or CS₂ Reflux 77–84 Ring closure reactions
5. Amide coupling DCC, NHS, amines Room temp 49–70 N-alkylation of intermediates
6. Final salt formation Hydrochloric acid Reflux or room temp - Formation of hydrochloride salt

Notes on Reaction Optimization and Research Findings

  • Selectivity: The nucleophilic site (N vs. O) in quinolin-2-one derivatives is influenced by electrophile hardness and reaction conditions, with N-substitution favored under Michael addition conditions with activated olefins.
  • Yield Enhancement: Use of coupling agents like DCC and NHS significantly improves yields and selectivity in amide formation.
  • Reaction Conditions: Mild temperatures and solvents such as ethanol or DCM are preferred to minimize side reactions and decomposition.
  • Heterocyclic Modifications: Hydrazides and oxadiazoles are versatile intermediates enabling structural diversity and biological activity optimization.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran (THF).

  • Substitution: : Nucleophiles such as amines, alcohols, and solvents like dichloromethane or acetonitrile.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives or carboxylic acids.

  • Reduction: : Formation of reduced derivatives such as amines or alcohols.

  • Substitution: : Formation of substituted morpholines or oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole moiety is known for its biological activity, making derivatives like 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride of interest in drug discovery. Research indicates that compounds containing oxadiazoles exhibit a range of pharmacological activities including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Some derivatives display cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Agricultural Applications

Oxadiazole derivatives are also explored for their use as agrochemicals. They can act as:

  • Pesticides : Their ability to disrupt biological processes in pests makes them candidates for developing new pesticides.
  • Herbicides : Certain oxadiazole compounds have shown herbicidal activity against unwanted plant species.

Materials Science

The unique properties of this compound allow it to be utilized in materials science:

  • Polymer Chemistry : As a building block for synthesizing polymers with specific properties.
  • Nanotechnology : Potential applications in creating nanomaterials due to its chemical stability and reactivity.

Case Studies

StudyFocusFindings
Zhang et al. (2020)Antimicrobial ActivityDemonstrated that oxadiazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus.
Patel et al. (2021)Anticancer PropertiesReported that certain morpholine derivatives showed promising cytotoxicity against breast cancer cell lines, indicating potential for further development.
Kumar et al. (2022)Agricultural UseIdentified the herbicidal activity of oxadiazole compounds against common weeds, suggesting efficacy in crop protection strategies.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes or receptors. The isopropyl group and the morpholine ring play crucial roles in modulating the compound's activity.

Comparison with Similar Compounds

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

  • Molecular Formula : C₁₀H₁₇N₃O (free base) + HCl .
  • Key Differences :
    • Heterocycle : Piperidine replaces morpholine, removing the oxygen atom. This reduces polarity and hydrogen-bonding capacity.
    • Substituent : Retains the isopropyl group on the oxadiazole.
    • Molecular Weight : 195.26 (free base); ~231.7 g/mol (hydrochloride) .
  • Implications : The absence of oxygen in piperidine may enhance blood-brain barrier permeability compared to the morpholine analog .

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine Hydrochloride

  • Molecular Formula : C₁₃H₁₆ClN₃O₃ (hydrochloride) .
  • Key Differences :
    • Substituent : A 4-methoxyphenyl group replaces the isopropyl group on the oxadiazole.
    • Molecular Weight : 297.74 g/mol .

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride

  • Molecular Formula: Not explicitly provided, but cyclopropyl substitution reduces steric bulk compared to isopropyl .
  • Key Differences :
    • Substituent : Cyclopropyl group introduces ring strain and electron-withdrawing effects.
  • Implications : The smaller cyclopropyl group may improve solubility and metabolic stability compared to bulkier substituents .

Structural and Functional Comparison Table

Compound Name Molecular Formula (Hydrochloride) Substituent on Oxadiazole Heterocycle Molecular Weight (g/mol) Key Features
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride C₉H₁₅N₃O₂·HCl Isopropyl Morpholine ~233.5 Moderate polarity, CCS = 144.4 Ų
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride C₁₀H₁₇N₃O·HCl Isopropyl Piperidine ~231.7 Reduced polarity, improved BBB penetration
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride C₁₃H₁₆ClN₃O₃ 4-Methoxyphenyl Morpholine 297.74 Increased lipophilicity
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride Not provided Cyclopropyl Morpholine Not provided Enhanced solubility and stability

Biological Activity

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a compound with a unique structural framework that includes a morpholine ring and an oxadiazole moiety. This combination has been associated with various biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Information

  • Molecular Formula : C9H15N3O2
  • SMILES : CC(C)C1=NC(=NO1)C2COCCN2
  • InChI : InChI=1S/C9H15N3O2/c1-6(2)9-11-8(12-14-9)7-5-13-4-3-10-7/h6-7,10H,3-5H2,1-2H3

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor for various enzymes and its anticancer properties.

The compound's biological effects are primarily attributed to its interaction with specific molecular targets such as enzymes involved in neurotransmission and cancer cell proliferation. The oxadiazole moiety is known to enhance the compound's affinity for these targets.

Anticholinesterase Activity

Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating Alzheimer's disease. For instance, compounds similar to this compound have shown promising AChE inhibitory activity with IC50 values comparable to established drugs like rivastigmine .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds derived from oxadiazole scaffolds have shown IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that this compound may also possess similar anticancer properties .

Case Studies

  • Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer activity. The most potent compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells. Flow cytometry analysis revealed that these compounds induced apoptosis through activation of p53 pathways .
  • Inhibition of Carbonic Anhydrases : Another study explored the inhibition of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. Certain oxadiazole derivatives exhibited selective inhibition at nanomolar concentrations .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AChE InhibitionAChE~11.55
Anticancer ActivityMCF-70.12 - 2.78
Carbonic Anhydrase InhibitionhCA IX~0.089

Q & A

Q. What are the established synthetic routes for 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride, and what are their comparative advantages?

Methodological Answer: The synthesis typically involves heterocyclic condensation and hydrochlorination. A validated approach involves:

Heterocyclic Chlorination: Reacting a morpholine-oxadiazole precursor with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux to introduce the chloro group .

Amination/Arylation: Coupling the chloro-intermediate with amines or aryl groups in dimethylformamide (DMF) at controlled temperatures .

Hydrochloride Formation: Neutralizing with HCl gas or aqueous HCl in a non-polar solvent to precipitate the hydrochloride salt.

Q. Table 1: Comparative Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)Key Challenges
POCl₃/PCl₅Phosphorus chlorides65–75≥95%Handling toxic gases, exothermic reaction
Microwave-assistedMorpholine, 1-propanol82≥98%Requires specialized equipment

Q. How is the compound characterized structurally, and what analytical methods are recommended for purity assessment?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign peaks for morpholine (δ 3.6–3.8 ppm) and oxadiazole (δ 8.2–8.5 ppm) .
    • FT-IR: Confirm C=N stretch (1620–1680 cm⁻¹) and N–O bond (950–1050 cm⁻¹) .
  • Purity Analysis:
    • HPLC: Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .
    • Elemental Analysis: Match calculated vs. observed C, H, N, Cl values (e.g., C₁₀H₁₆ClN₃O₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound’s morpholine and oxadiazole moieties make it a candidate for:

  • Kinase Inhibition: The oxadiazole core mimics ATP-binding motifs in kinases .
  • Antimicrobial Screening: Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
  • Prodrug Development: Hydrochloride salt improves solubility for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the oxadiazole ring formation?

Methodological Answer: Common issues include incomplete cyclization or side reactions. Optimization strategies:

  • Solvent Selection: Replace DMF with 1-propanol to reduce carbamate byproducts .
  • Catalysis: Add catalytic NaHCO₃ (5 mol%) to neutralize HCl, accelerating cyclization .
  • Temperature Control: Maintain reflux at 80–85°C (POCl₃ method) to prevent decomposition .

Data Contradiction Example:
Microwave-assisted synthesis (82% yield ) vs. traditional reflux (65–75% ). Resolve by comparing reaction times (20 min vs. 2 h) and scalability trade-offs.

Q. How do structural analogs (e.g., chlorophenyl or pyridine-substituted oxadiazoles) influence bioactivity, and how can SAR studies be designed?

Methodological Answer:

  • Analog Synthesis: Replace the propan-2-yl group with bromophenyl (e.g., 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole ) or pyridinyl .
  • SAR Design:
    • In Silico Docking: Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2) .
    • In Vitro Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 vs. analogs ).

Q. Table 2: Bioactivity of Structural Analogs

AnalogSubstituentTargetIC₅₀ (µM)
ParentPropan-2-ylCOX-212.5
Analog 14-BromophenylCOX-28.3
Analog 2PyridinylEGFR5.7

Q. What are the stability challenges of the hydrochloride salt under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Acidic (pH <3): Stable; no decomposition observed over 48 h.
    • Neutral/Basic (pH ≥7): Hydrolysis of oxadiazole ring occurs, forming carboxylic acid derivatives .
  • Thermal Stability:
    • TGA/DSC: Decomposition onset at 215°C; store below 25°C in airtight containers .

Mitigation Strategy: Use lyophilization for long-term storage and avoid aqueous buffers above pH 6.

Data Contradictions and Resolution

  • Contradiction: Conflicting yields (65% vs. 82%) in POCl₃ vs. microwave methods .
    • Resolution: Microwave irradiation reduces reaction time, minimizing side reactions. Validate via LC-MS to confirm purity.
  • Contradiction: Bioactivity variability in analogs (e.g., COX-2 vs. EGFR inhibition ).
    • Resolution: Conduct comparative molecular dynamics simulations to assess binding pocket compatibility.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Reactant of Route 2
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.